N-(4-Aminobenzene-1-sulfonyl)-3,5-dichloro-2-hydroxybenzamide
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Overview
Description
N-(4-Aminobenzene-1-sulfonyl)-3,5-dichloro-2-hydroxybenzamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This particular compound is characterized by the presence of an aminobenzene sulfonyl group and a dichloro-hydroxybenzamide moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobenzene-1-sulfonyl)-3,5-dichloro-2-hydroxybenzamide typically involves the reaction of 4-aminobenzenesulfonyl chloride with 3,5-dichloro-2-hydroxybenzoic acid. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminobenzene-1-sulfonyl)-3,5-dichloro-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The chlorine atoms in the dichloro-hydroxybenzamide moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, sulfinyl derivatives, and various substituted benzamides .
Scientific Research Applications
N-(4-Aminobenzene-1-sulfonyl)-3,5-dichloro-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s antibacterial properties make it useful in studying bacterial resistance and developing new antibiotics.
Medicine: It has potential therapeutic applications in treating bacterial infections and inflammatory diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Aminobenzene-1-sulfonyl)-3,5-dichloro-2-hydroxybenzamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfabenzamide: Another sulfonamide with similar antibacterial properties.
Sulfathiazole: A sulfonamide used in the treatment of bacterial infections.
Sulfacetamide: A sulfonamide used in topical antibacterial preparations.
Uniqueness
N-(4-Aminobenzene-1-sulfonyl)-3,5-dichloro-2-hydroxybenzamide is unique due to its dichloro-hydroxybenzamide moiety, which enhances its chemical stability and biological activity compared to other sulfonamides. This structural feature allows for more effective inhibition of bacterial enzymes and broader antibacterial spectrum .
Properties
CAS No. |
62547-29-9 |
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Molecular Formula |
C13H10Cl2N2O4S |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
N-(4-aminophenyl)sulfonyl-3,5-dichloro-2-hydroxybenzamide |
InChI |
InChI=1S/C13H10Cl2N2O4S/c14-7-5-10(12(18)11(15)6-7)13(19)17-22(20,21)9-3-1-8(16)2-4-9/h1-6,18H,16H2,(H,17,19) |
InChI Key |
DABBPVILKJEQEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
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